1,3-Dimethyl-5-nitroadamantane

Overview

Description

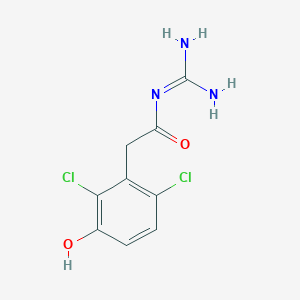

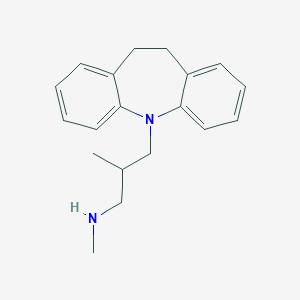

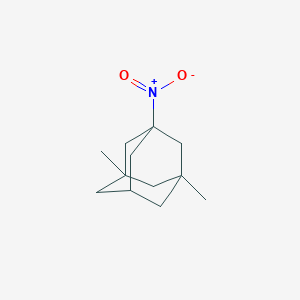

“1,3-Dimethyl-5-nitroadamantane” is a chemical compound with the molecular formula C12H19NO2 . It has a molecular weight of 209.28 g/mol . It is also known by other names such as “3,5-DiMethyl-1-nitroadaMantane” and "DIMETHYL NITROADAMANTANE" . This compound is a potential neuroprotective agent which may aid in the treatment of neurodegenerative disorders such as Parkinson’s .

Molecular Structure Analysis

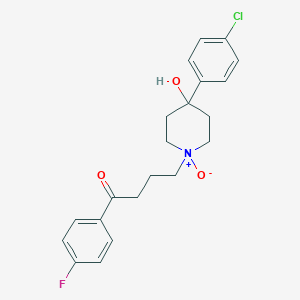

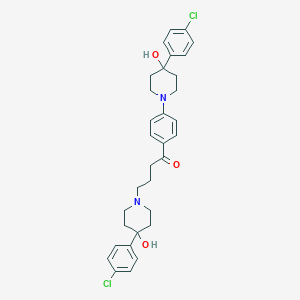

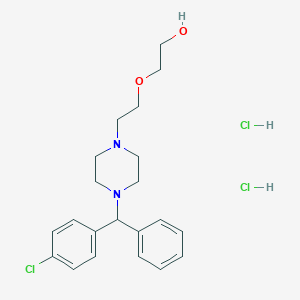

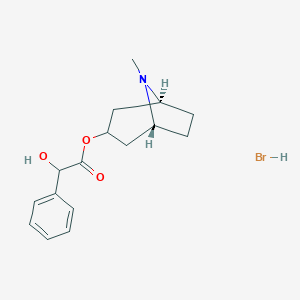

The molecular structure of “1,3-Dimethyl-5-nitroadamantane” consists of a three-dimensional framework of carbon atoms, known as an adamantane skeleton, which is substituted with two methyl groups and one nitro group . The InChI code for this compound is InChI=1S/C12H19NO2/c1-10-3-9-4-11 (2,6-10)8-12 (5-9,7-10)13 (14)15/h9H,3-8H2,1-2H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Dimethyl-5-nitroadamantane” include a molecular weight of 209.28 g/mol, a computed XLogP3-AA value of 3.5, and a topological polar surface area of 45.8 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . The compound is also characterized by a complexity value of 315 .

Scientific Research Applications

Medicine: Neuroprotective Agent

1,3-Dimethyl-5-nitroadamantane: has been identified as a potential neuroprotective agent. It may play a significant role in the treatment of neurodegenerative disorders such as Parkinson’s disease . The compound’s ability to protect neurons from damage or degeneration could be pivotal in managing diseases that currently have no cure.

Materials Science: Optoelectronic Devices

In the realm of materials science, this compound is utilized as a raw material for single-crystal light-emitting body materials due to its excellent photoelectric properties . It is widely used in the development of organic optoelectronic devices and light-emitting diodes (LEDs), which are crucial for advancing display technology and energy-efficient lighting.

Environmental Science: Analytical Standard

1,3-Dimethyl-5-nitroadamantane: serves as an analytical standard in environmental science. Its stable structure and defined properties make it suitable for calibrating instruments and ensuring the accuracy of environmental measurements .

Analytical Chemistry: Reference Material

In analytical chemistry, this compound is used as a certified reference material for highly accurate and reliable data analysis . Its well-characterized nature allows for precise calibration of analytical instruments, ensuring the validity of experimental results.

Pharmacology: Drug Development

The compound’s properties are being explored in pharmacology for drug development. Its structural characteristics could be beneficial in creating more effective pharmaceuticals with targeted delivery mechanisms .

Biochemistry: Neurological Research

Biochemically, 1,3-Dimethyl-5-nitroadamantane is investigated for its potential impact on neurological pathways and functions. It could provide insights into the biochemical processes of neurodegenerative diseases .

Agriculture: Nanopesticide Formulation

Although not directly linked to 1,3-Dimethyl-5-nitroadamantane , nanotechnology in agriculture utilizes similar adamantane derivatives in the formulation of nanopesticides. These advanced pesticides offer controlled release and targeted transport, reducing dosage and environmental impact .

Nanotechnology: Drug Delivery Systems

Nanotechnology leverages adamantane derivatives in creating nanocarriers for drug delivery systems. These nanocarriers can improve the efficacy of drugs, reduce side effects, and enable targeted therapy, particularly in cancer treatment .

Mechanism of Action

Target of Action

It is suggested to be a potential neuroprotective agent , indicating that its targets could be related to neuronal function and health.

Mode of Action

As a potential neuroprotective agent , it might interact with its targets in a way that promotes neuronal health and function

Biochemical Pathways

Given its potential neuroprotective properties , it may influence pathways related to neuronal health and function. The downstream effects of these pathway alterations would likely contribute to the compound’s neuroprotective effects.

Result of Action

As a potential neuroprotective agent , it may exert effects that promote neuronal health and function

Safety and Hazards

Safety data sheets suggest that contact with skin, eyes, and clothing should be avoided when handling “1,3-Dimethyl-5-nitroadamantane”. It is also recommended to avoid dust formation, ingestion, and inhalation of vapors or dust . The compound should be handled in accordance with good industrial hygiene and safety practices .

Future Directions

properties

IUPAC Name |

1,3-dimethyl-5-nitroadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)13(14)15/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZZFPVZJGQAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344322 | |

| Record name | 1,3-Dimethyl-5-nitroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6588-68-7 | |

| Record name | 1,3-Dimethyl-5-nitroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.